![molecular formula C14H19N5O B2953197 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415551-45-8](/img/structure/B2953197.png)

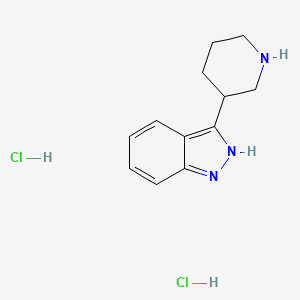

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

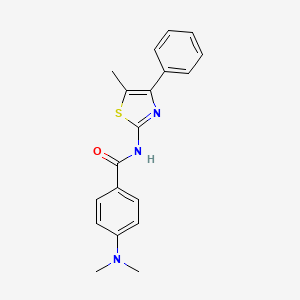

“N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide” is a compound that contains a 3,5-dimethylpyrazole group . This group is an organic compound with the formula (CH3C)2CHN2H and is one of several isomeric derivatives of pyrazole that contain two methyl substituents .

Synthesis Analysis

The synthesis of compounds containing the 3,5-dimethylpyrazole group often involves the condensation of acetylacetone and hydrazine . The resulting solid can be crystallized from ethyl acetate to give white crystals .Molecular Structure Analysis

The molecular structure of compounds containing the 3,5-dimethylpyrazole group is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry . More detailed structural analysis can be found in crystallography studies .Chemical Reactions Analysis

Compounds containing the 3,5-dimethylpyrazole group have been found to be active in ethylene dimerization upon activation with Et2AlCl . They produce a mixture of butenes with high selectivity .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds containing the 3,5-dimethylpyrazole group include a melting point of 82-84°C when crystallized from ethyl acetate . The IR spectrum and 1H-NMR data provide further details about the compound’s properties .Mecanismo De Acción

While the specific mechanism of action for “N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide” is not explicitly mentioned in the search results, compounds containing the 3,5-dimethylpyrazole group have been found to inhibit NF-κB signaling.

Direcciones Futuras

The 3,5-dimethylpyrazole group is a precursor to a variety of ligands that are widely studied in coordination chemistry . Future research directions could involve exploring its use in combination with other drugs for cancer therapy, its application in the treatment of neurodegenerative diseases, and its development as a tool for studying NF-κB signaling in various cellular processes.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-9-7-10(2)19(18-9)6-5-15-14(20)13-11(3)12(4)16-8-17-13/h7-8H,5-6H2,1-4H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBRJJPUAZRMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=NC=NC(=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide](/img/structure/B2953114.png)

![N-[5-(Dimethylamino)pyridin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2953119.png)

![8-(3-Hydroxypropylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2953131.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)